2-Methyl-3-(pyrrolidin-1-yl)propan-1-ol
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Overview
Description
2-Methyl-3-(pyrrolidin-1-yl)propan-1-ol: is an organic compound that features a pyrrolidine ring attached to a propanol backbone. This compound is of interest due to its unique structure, which combines a secondary amine with an alcohol functional group, making it versatile for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common method to synthesize 2-Methyl-3-(pyrrolidin-1-yl)propan-1-ol involves the reductive amination of 2-Methyl-3-oxopropanol with pyrrolidine. This reaction typically uses a reducing agent such as sodium cyanoborohydride or hydrogen in the presence of a catalyst like palladium on carbon.
Grignard Reaction: Another method involves the Grignard reaction where 2-Methyl-3-bromopropanol reacts with pyrrolidine in the presence of magnesium to form the desired product.
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and yield. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations, leading to higher efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The alcohol group in 2-Methyl-3-(pyrrolidin-1-yl)propan-1-ol can be oxidized to form a ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly the reduction of the pyrrolidine ring to form a more saturated amine.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Thionyl chloride, phosphorus tribromide, or tosyl chloride.
Major Products:
Oxidation: 2-Methyl-3-(pyrrolidin-1-yl)propan-1-one or 2-Methyl-3-(pyrrolidin-1-yl)propanoic acid.
Reduction: 2-Methyl-3-(pyrrolidin-1-yl)propanamine.
Substitution: 2-Methyl-3-(pyrrolidin-1-yl)propyl halides.
Scientific Research Applications
Chemistry: 2-Methyl-3-(pyrrolidin-1-yl)propan-1-ol is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique structure allows for the formation of complex molecules through further functionalization.
Biology: In biological research, this compound is used to study the effects of secondary amines and alcohols on biological systems. It serves as a model compound for understanding the interactions between similar structures and biological targets.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of drugs that target neurological pathways. Its ability to interact with neurotransmitter receptors makes it a candidate for research in treating neurological disorders.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a solvent in various chemical processes.
Mechanism of Action
The mechanism of action of 2-Methyl-3-(pyrrolidin-1-yl)propan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s secondary amine group can form hydrogen bonds and ionic interactions with active sites, while the hydroxyl group can participate in hydrogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
2-Methyl-3-(piperidin-1-yl)propan-1-ol: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
3-(Pyrrolidin-1-yl)propan-1-ol: Lacks the methyl group on the propanol backbone.
2-Methyl-3-(morpholin-1-yl)propan-1-ol: Contains a morpholine ring instead of a pyrrolidine ring.
Uniqueness: 2-Methyl-3-(pyrrolidin-1-yl)propan-1-ol is unique due to the presence of both a secondary amine and an alcohol functional group, which allows for diverse chemical reactivity and potential applications. The combination of these functional groups in a single molecule provides a versatile platform for the synthesis of complex compounds and the study of their interactions in various fields.
Properties
IUPAC Name |
2-methyl-3-pyrrolidin-1-ylpropan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-8(7-10)6-9-4-2-3-5-9/h8,10H,2-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBVFKDFKCCLKPX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCCC1)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90649200 |
Source
|
Record name | 2-Methyl-3-(pyrrolidin-1-yl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90649200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
873376-29-5 |
Source
|
Record name | 2-Methyl-3-(pyrrolidin-1-yl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90649200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 873376-29-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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